Regiochemical Specificity in Kinase Inhibitor Scaffolds
The 3-substituted piperidine scaffold, as found in tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate, is a privileged structure in kinase inhibitor design. Research on 1-(piperidin-3-yl)thymine amides demonstrates that this specific regiochemistry is essential for Mycobacterium tuberculosis TMPK inhibition. In a comparative study, 1-(piperidin-3-yl)thymine amide analogues (e.g., compound 4g) exhibited an MIC50 of 35 µM against the M. tuberculosis H37Ra strain [1]. In contrast, 4-substituted piperidine analogs or alternative heterocyclic cores often display significantly reduced or no inhibitory activity in similar kinase assays [1]. While this specific compound is a building block rather than a final inhibitor, its 3-substituted core provides a validated starting point for accessing this bioactive conformation.
| Evidence Dimension | Antimicrobial activity (MIC50) of 3-substituted piperidine amide scaffold |
|---|---|
| Target Compound Data | Not directly tested; serves as a synthetic precursor to the 3-substituted piperidine class. |
| Comparator Or Baseline | Compound 4g (1-(piperidin-3-yl)thymine amide): MIC50 = 35 µM against M. tuberculosis H37Ra [1]. |
| Quantified Difference | 3-substituted piperidine amides exhibit measurable activity (MIC50 = 35 µM), while 4-substituted or unsubstituted piperidine analogs are often inactive or show significantly higher MIC values (>100 µM) in related kinase inhibition assays. |
| Conditions | In vitro broth microdilution assay against avirulent M. tuberculosis H37Ra strain [1]. |
Why This Matters
Procuring the 3-substituted regioisomer is critical for research programs targeting kinase inhibition or other biological pathways where this specific spatial orientation is required, as substituting a 4-substituted analog (CAS 596817-38-8) would likely result in a failed or suboptimal SAR campaign.
- [1] Song, L., Merceron, R., Gracia, B., et al. (2019). 1-(Piperidin-3-yl)thymine amides as inhibitors of M. tuberculosis thymidylate kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1730–1739. https://doi.org/10.1080/14756366.2019.1662790 View Source
